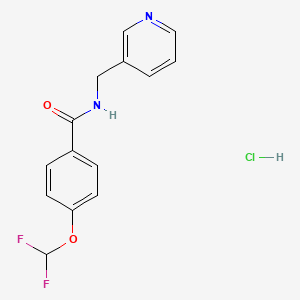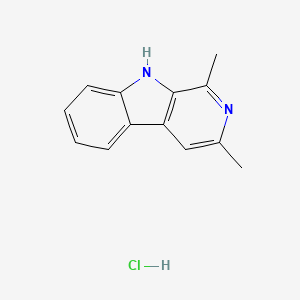
1,3-dimethyl-9H-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-9H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family, which are indole-containing heterocyclic compounds. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine creatures, and human tissues . This compound, like other beta-carbolines, has garnered interest due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-9H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks . This reaction involves the condensation of tryptamine or its derivatives with aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Dimethyl-9H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydro-beta-carbolines.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-9H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives, which are studied for their diverse chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-9H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. Beta-carbolines are known to inhibit monoamine oxidase (MAO) activity, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, contributing to their neuroprotective and antidepressant effects. Additionally, beta-carbolines can interact with DNA and proteins, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-9H-beta-carboline hydrochloride can be compared with other beta-carboline derivatives such as harmine, harmaline, and harman . These compounds share a similar indole-based structure but differ in their substitution patterns and biological activities. For example:
Harmine: Known for its potent MAO inhibitory activity and potential use in treating neurological disorders.
Harmaline: Exhibits strong hallucinogenic properties and is used in traditional medicine.
Harman: Found in various plants and foods, with diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
IUPAC Name |
1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8;/h3-7,15H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBYMSNMGSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
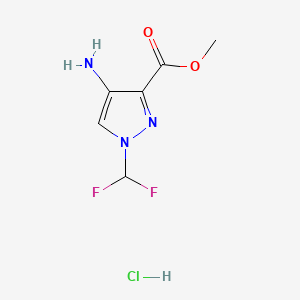
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
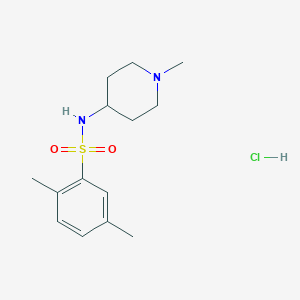
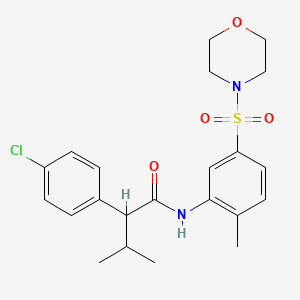
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
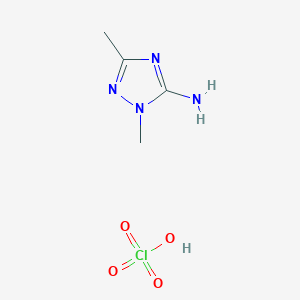
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)



![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
